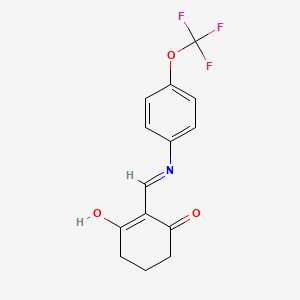

2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione” is a complex organic molecule. It contains a total of 34 bonds, including 22 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 aliphatic ketones, 1 aromatic secondary amine, and 1 aromatic ether .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the literature. For instance, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the polymers .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a trifluoromethoxyphenyl group attached to a cyclohexane-1,3-dione ring via an amino methylene bridge . The trifluoromethoxy group is electron-withdrawing, which can influence the electronic properties of the entire molecule .Wissenschaftliche Forschungsanwendungen

Synthesis of Organic and Heterocyclic Compounds

A simple synthesis route for compounds closely related to the specified chemical structure, demonstrating their role as highly functionalized reactive intermediates for the creation of organic and heterocyclic compounds containing a trifluoromethyl group, is outlined. This process showcases the compound's utility in expanding the toolkit for synthetic chemistry, particularly in enhancing the structural diversity and functional capacity of new molecules with potential biological and pharmacological activities (Fadeyi & Okoro, 2008).

Role in Antimicrobial Activity

Research into derivatives of cyclohexane-1,3-dione structures has demonstrated significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. A study highlights the synthesis of compounds displaying interesting antimicrobial activity against a spectrum of Gram-positive, Gram-negative bacteria, and fungi. This research underscores the compound's potential as a scaffold for designing new antimicrobial compounds with improved efficacy and spectrum of activity (Ghorab, Soliman, Alsaid, & Askar, 2017).

Versatile Precursor for Bioactive Molecules

Cyclohexane-1,3-dione derivatives, closely related to the compound , serve as key structural precursors for a plethora of synthetically significant compounds. These compounds exhibit a diverse range of biological activities, such as anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, and anti-cancer properties. The versatility of cyclohexane-1,3-dione derivatives in chemistry is attributed to their highly active methylene moiety and active di-carbonyl groups, making them invaluable in the synthesis of bioactive molecules and natural products (Sharma, Kumar, & Das, 2021).

Innovative Synthesis Methodologies

Recent studies have developed innovative methodologies for constructing six-membered oxygen heterocycles from cyclohexan-1,3-diones, demonstrating the compound's role in synthesizing natural products and valuable bioactive molecules. These heterocycles are crucial for developing pharmaceuticals with anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities. The research presents a detailed survey on newly developed methods essential for constructing six-membered oxygen heterocycles, highlighting the compound's contribution to advancing synthetic organic chemistry and drug development (Sharma, Kumar, & Das, 2020).

Wirkmechanismus

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

It’s plausible that the compound could influence a variety of pathways depending on its specific targets .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability .

Result of Action

The compound’s interaction with its targets would likely lead to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets .

Eigenschaften

IUPAC Name |

3-hydroxy-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO3/c15-14(16,17)21-10-6-4-9(5-7-10)18-8-11-12(19)2-1-3-13(11)20/h4-8,19H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNOSOSTUWMYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine](/img/structure/B2610116.png)

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)

![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)